molecular formula C12H12ClN3O7 B14175281 Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate CAS No. 929194-12-7

Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate

Cat. No.: B14175281
CAS No.: 929194-12-7
M. Wt: 345.69 g/mol
InChI Key: SCSGXGJKDBLURJ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoate core substituted with chloro, morpholinyl, and dinitro groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 4-chloro-2-(morpholin-4-yl)benzoate, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of nitrating agents such as nitric acid and sulfuric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Formation of dinitro derivatives with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoates with different functional groups replacing the chloro group.

Scientific Research Applications

Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the morpholinyl group can enhance solubility and bioavailability. The chloro group can facilitate binding to specific receptors or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

    Methyl 4-chloro-2-(morpholin-4-yl)benzoate: Lacks the dinitro groups, resulting in different reactivity and applications.

    Methyl 4-chloro-3,5-dinitrobenzoate: Lacks the morpholinyl group, affecting its solubility and biological interactions.

    Methyl 4-chloro-2-(piperidin-4-yl)-3,5-dinitrobenzoate: Substitutes the morpholinyl group with a piperidinyl group, altering its chemical and biological properties.

Uniqueness: Methyl 4-chloro-2-(morpholin-4-yl)-3,5-dinitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitro and morpholinyl groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

929194-12-7

Molecular Formula

C12H12ClN3O7

Molecular Weight

345.69 g/mol

IUPAC Name

methyl 4-chloro-2-morpholin-4-yl-3,5-dinitrobenzoate

InChI

InChI=1S/C12H12ClN3O7/c1-22-12(17)7-6-8(15(18)19)9(13)11(16(20)21)10(7)14-2-4-23-5-3-14/h6H,2-5H2,1H3

InChI Key

SCSGXGJKDBLURJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1N2CCOCC2)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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